Tazemetostat hydrochloride
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Overview
Description
Tazemetostat hydrochloride, marketed under the brand name Tazverik, is a small molecule inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). This compound is primarily used in the treatment of certain types of cancers, including metastatic or locally advanced epithelioid sarcoma and relapsed or refractory follicular lymphoma . This compound works by inhibiting the activity of EZH2, which plays a crucial role in the epigenetic regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat hydrochloride involves multiple steps, starting from the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves stringent quality control measures to maintain the consistency and safety of the final product. The use of advanced technologies, such as continuous flow reactors and automated systems, helps in achieving large-scale production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Tazemetostat hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Tazemetostat hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in epigenetic regulation and gene expression.
Biology: Employed in research to understand the mechanisms of cancer progression and the development of targeted therapies.
Medicine: Investigated for its potential in treating various types of cancers, including lymphomas and sarcomas.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators
Mechanism of Action
Tazemetostat hydrochloride exerts its effects by selectively inhibiting the activity of EZH2, a histone methyltransferase involved in the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to the reduction of H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the suppression of cancer cell proliferation . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
GSK126: Another EZH2 inhibitor with a similar mechanism of action but different chemical structure.
EPZ-6438: A precursor to tazemetostat with similar biological activity.
CPI-1205: An EZH2 inhibitor with distinct pharmacokinetic properties.
Uniqueness of Tazemetostat Hydrochloride: this compound stands out due to its high selectivity for EZH2 and its ability to inhibit both wild-type and mutant forms of the enzyme. This unique property makes it particularly effective in treating cancers with EZH2 mutations, providing a targeted therapeutic approach with fewer off-target effects .
Properties
CAS No. |
1467052-84-1 |
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Molecular Formula |
C34H45ClN4O4 |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |
InChI Key |
CJPMOJLLSLWWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |
Origin of Product |
United States |
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